Mytiloxanthin

Description

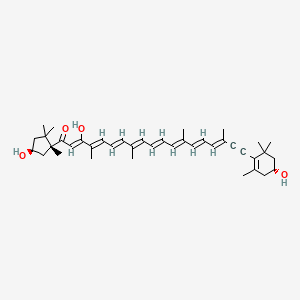

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H54O4 |

|---|---|

Molecular Weight |

598.9 g/mol |

IUPAC Name |

(2Z,4E,6E,8E,10E,12E,14E,16E)-3-hydroxy-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16-octaen-18-yn-1-one |

InChI |

InChI=1S/C40H54O4/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36(43)24-37(44)40(10)27-34(42)26-39(40,8)9/h11-20,24,33-34,41-43H,23,25-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+,36-24-/t33-,34+,40+/m1/s1 |

InChI Key |

WSLGBPCJDUQFND-BBPSKTQQSA-N |

SMILES |

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=CC(=O)C2(CC(CC2(C)C)O)C)O)C)C |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/O)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=CC(=O)C2(CC(CC2(C)C)O)C)O)C)C |

Synonyms |

mytiloxanthin |

Origin of Product |

United States |

Natural Occurrence and Distribution of Mytiloxanthin

Taxonomic Distribution in Marine Invertebrates

The presence of mytiloxanthin has been documented across different taxa of marine invertebrates, most notably in mollusks and tunicates. mdpi.comnih.gov

This compound is a characteristic carotenoid in marine mussels and oysters. nih.gov It was first isolated from the sea mussel Mytilus californianus. mdpi.comnih.gov This compound is also found in the edible mussel, Mytilus edulis, often alongside a range of other carotenoids. nih.govscispace.com In addition to mussels, various species of oysters are known to contain this compound and its analogues. nih.gov The accumulation of this pigment contributes to the orange and red coloration observed in these bivalves.

Table 1: Presence of this compound and Related Carotenoids in Selected Mollusca

| Species | Common Name | Key Carotenoids Identified |

| Mytilus californianus | California Mussel | This compound |

| Mytilus edulis | Edible Mussel | This compound, Isothis compound, Alloxanthin, Fucoxanthin (B1674175) |

| Crassostrea gigas | Pacific Oyster | This compound, Fucoxanthin, Halocynthiaxanthin (B1249320) |

This table is interactive. Click on the species name for more details.

Tunicates, or sea squirts, are another significant group of marine invertebrates that accumulate this compound. mdpi.comnih.gov Species such as Halocynthia roretzi and Amaroucium pliciferum are known to metabolize fucoxanthin into this compound. semanticscholar.orgnih.gov In Halocynthia roretzi, this compound is found alongside its precursor, halocynthiaxanthin, and its oxidative metabolite, mytiloxanthinone. nih.govmdpi.com

Table 2: Presence of this compound and Related Carotenoids in Selected Tunicates

| Species | Common Name | Key Carotenoids Identified |

| Halocynthia roretzi | Sea Pineapple | This compound, Halocynthiaxanthin, Mytiloxanthinone, Alloxanthin, Astaxanthin (B1665798) |

| Amaroucium pliciferum | This compound, Amarouciaxanthin A, Amarouciaxanthin B |

This table is interactive. Click on the species name for more details.

Besides mollusks and tunicates, this compound and related carotenoids have been identified in other marine invertebrates, indicating a broader distribution within marine ecosystems. For instance, metabolites derived from fucoxanthin, such as this compound, are widely distributed in marine mussels and oysters. The presence of these pigments in a variety of filter-feeding organisms underscores their origin from phytoplankton.

Ecological Context and Role in Aquatic Food Webs

The distribution of this compound in marine invertebrates is intrinsically linked to the aquatic food web. As primary producers, phytoplankton, particularly diatoms, synthesize the precursor carotenoid, fucoxanthin. mdpi.comsemanticscholar.org Herbivorous invertebrates, such as bivalves and tunicates, consume these microorganisms and metabolize fucoxanthin into a series of other carotenoids, including this compound. mdpi.comsemanticscholar.org

This metabolic conversion is not merely a passive accumulation. It is suggested that marine animals convert dietary carotenoids into more biologically active forms. mdpi.com this compound, for instance, has been shown to possess significant antioxidative properties. nih.govscimatic.orgnih.gov By transforming fucoxanthin into this compound, these invertebrates may be enhancing their defense against oxidative stress. nih.gov The accumulation of these pigments in their tissues also makes them a colorful and vital link in the food chain, passing these carotenoids to higher trophic levels.

Biosynthesis and Metabolic Pathways of Mytiloxanthin

Precursors and Intermediate Metabolites

The journey from dietary fucoxanthin (B1674175) to mytiloxanthin is a stepwise process involving the formation of crucial intermediate compounds. Marine animals accumulate fucoxanthin from their diet and, through a series of metabolic modifications, convert it into this compound. mdpi.comnih.gov

Fucoxanthin as a Primary Precursor

Fucoxanthin, a major carotenoid found in diatoms and other microalgae, serves as the primary dietary precursor for this compound. nih.govkagoshima-u.ac.jp Marine invertebrates such as bivalves and tunicates obtain fucoxanthin through their filter-feeding activities. nih.govd-nb.info This initial carotenoid has a characteristic structure that includes an allenic bond, an epoxide, a carbonyl group, and an acetyl group, which are all sites for subsequent metabolic transformations. d-nb.info The conversion of fucoxanthin is a critical process, as this compound exhibits significantly higher antioxidant activities than its precursor. nih.gov

Fucoxanthinol (B3429056) and Halocynthiaxanthin (B1249320) as Intermediates

The metabolic conversion of fucoxanthin to this compound proceeds through at least two key intermediates: fucoxanthinol and halocynthiaxanthin. mdpi.comnih.gov After ingestion, fucoxanthin is first deacetylated to form fucoxanthinol. frontiersin.org This initial step occurs in the gastrointestinal tract of animals like mice and is catalyzed by enzymes such as lipase (B570770) and esterase. frontiersin.orgnih.gov

Following the formation of fucoxanthinol, further metabolic changes occur. In organisms like the sea squirt Halocynthia roretzi, fucoxanthinol is a precursor to halocynthiaxanthin. mdpi.commdpi.com Halocynthiaxanthin, an acetylenic analog of fucoxanthinol, is then considered a direct intermediate in the pathway leading to this compound. nih.govmdpi.com The metabolic sequence is therefore established as dietary fucoxanthin being converted to fucoxanthinol, which is then transformed into halocynthiaxanthin, and finally into this compound. mdpi.comnih.govresearchgate.net An allenic this compound has also been proposed as a possible metabolic intermediate between fucoxanthinol and this compound. nih.gov

Enzymatic Transformations and Biochemical Mechanisms

The conversion of fucoxanthin and its intermediates into this compound involves specific and complex biochemical reactions. These transformations are not simple additions or removals of functional groups but include significant rearrangements of the carbon skeleton.

Pinacol-like Rearrangement Pathway

A key step in the biosynthesis of this compound from fucoxanthin is a pinacol-like rearrangement. nih.govmdpi.comaablocks.com This type of reaction typically involves the conversion of a 1,2-diol to a ketone or aldehyde, often under acidic conditions, and involves a 1,2-migration of a substituent. masterorganicchemistry.comwikipedia.org In the context of this compound synthesis, this rearrangement is responsible for the formation of the characteristic cyclopentyl ketone structure from the epoxy group present in the precursor. nih.gov Specifically, the epoxide ring opens, and a subsequent ring contraction occurs to form the five-membered ring of this compound. nih.gov This rearrangement is a critical and defining step in the metabolic pathway.

Comparative Biosynthetic Analysis Across Organisms

While the general pathway from fucoxanthin to this compound is observed in several marine invertebrates, there can be variations in the specific metabolites and efficiency of conversion among different species. The presence of this compound is characteristic of marine mussels and oysters. nih.govfrontiersin.org Tunicates, such as Halocynthia roretzi and Amaroucium pliciferum, are also known to metabolize fucoxanthin into this compound and other related compounds like halocynthiaxanthin, amarouciaxanthin A, and amarouciaxanthin B. mdpi.comnih.gov

In contrast, while the initial deacetylation of fucoxanthin to fucoxanthinol is observed in mammals like mice and in human cells, the subsequent conversion to halocynthiaxanthin and this compound does not appear to occur. nih.govmdpi.com In mice, fucoxanthinol is further metabolized to amarouciaxanthin A. nih.govmdpi.com This highlights that the complete biosynthetic pathway to this compound is a specialized metabolic capability of certain marine invertebrates. The study of these comparative pathways provides insight into the diverse enzymatic machinery that has evolved in different organisms to process dietary carotenoids. mdpi.comnih.gov

Synthetic Methodologies for Mytiloxanthin and Analogues

Total Synthesis Approaches

The complete laboratory synthesis of mytiloxanthin has been achieved through multi-step processes, evolving from initial successes with specific isomers to more refined methods for producing the naturally occurring form.

The earliest synthetic work on a this compound isomer was reported by Weedon's group, who successfully synthesized the 9Z-isomer. rsc.orgnih.govrsc.org This pioneering work developed a crucial route for creating polyene β-diketones by employing a Claisen-type condensation between polyene esters and methyl ketones. rsc.org

The first total synthesis of the optically active, naturally occurring all-E-(3R,3′S,5′R)-mytiloxanthin was accomplished later by Tode et al. mdpi.comrsc.orgrsc.org This landmark achievement provided the first chemical pathway to the specific stereoisomer found in nature, confirming its absolute configuration. mdpi.comnih.gov A key feature of this synthesis was its biomimetic approach, which will be discussed in section 4.2.

Following the initial total synthesis, improvements were developed to increase the efficiency of key chemical steps. A notable enhancement was reported by Yamano et al., who improved upon the synthesis developed by Tode's group. mdpi.comnih.govresearchgate.net

| Synthetic Step | Original Method Yield | Improved Method Yield | Key Reagent/Strategy |

| Formation of Cyclopentyl Ketone Intermediate | 60% | 86% (over 3 steps) | Use of TBS protecting group |

Biomimetic Synthesis Strategies

The most successful total synthesis of this compound is biomimetic, meaning it mimics the proposed natural biosynthetic pathway. rsc.orgrsc.org In marine invertebrates, this compound is believed to be formed from the dietary carotenoid fucoxanthin (B1674175) via metabolites like halocynthiaxanthin (B1249320). mdpi.comnih.gov This natural conversion involves a pinacol-like rearrangement of a 5,6-epoxy carotenoid structure. mdpi.comrsc.org

The synthetic strategy developed by Tode et al. cleverly replicates this key transformation. rsc.org The core of the synthesis is the stereoselective rearrangement of a tetrasubstituted epoxide, which is promoted by a Lewis acid or an aminium salt like tris(4-bromophenyl)aminium hexachloroantimonate. rsc.org This reaction cleaves the oxirane ring at the C-5 position and triggers a subsequent ring contraction to form the characteristic cyclopentyl ketone end group of this compound. mdpi.comrsc.org This biomimetic approach was not only crucial for the first total synthesis of the natural isomer but also for the synthesis of related compounds like crassostreaxanthin B. rsc.org

Synthesis of this compound Derivatives and Stereoisomers

Beyond the natural all-E isomer, chemists have synthesized various derivatives and stereoisomers to study their properties and confirm structural assignments.

As mentioned, the first synthesis in the this compound family was of the 9Z-isomer by Chopra, Moss, and Weedon. rsc.org Their work involved condensing a C₁₅-Wittig salt with a trienedial to form an aldehydo ester, which was then elaborated into the final β-diketone structure. rsc.org The synthesis by Tode and colleagues also produced the 9Z-isomer alongside the all-E form, allowing for direct comparison of their spectral data with natural samples. rsc.org

Furthermore, research has extended to other stereoisomers, including the synthesis of (3S,3'S)- and meso-stereoisomers of this compound, highlighting the ongoing efforts to explore the full stereochemical landscape of this complex carotenoid. zu.edu.pk

| This compound Isomer/Derivative | Synthesizing Group | Key Synthetic Feature |

| 9Z-Mytiloxanthin | Chopra, Moss, Weedon et al. rsc.org | Claisen-type condensation; Wittig reaction. rsc.orgrsc.org |

| all-E-(3R,3′S,5′R)-Mytiloxanthin | Tode, Yamano, Ito et al. rsc.org | Biomimetic epoxide rearrangement. rsc.org |

| (3S,3'S)- and meso-stereoisomers | Wada et al. zu.edu.pk | Synthesis of alternative stereoisomers. zu.edu.pk |

Challenges and Future Directions in this compound Synthesis

The chemical synthesis of complex, polyfunctional carotenoids like this compound is fraught with challenges. A primary difficulty lies in the stereocontrolled construction of multiple chiral centers and the geometry of the polyene chain. iupac.orgacs.org While successful, existing multi-step syntheses can be lengthy and inefficient, which limits the availability of this compound for broader research into its biological activities. nih.gov

Future efforts in this compound synthesis are likely to focus on several key areas:

Developing More Efficient Routes: There is a persistent need for simpler, higher-yielding synthetic pathways to make these valuable compounds more accessible for industrial and pharmaceutical applications. iupac.org

Green Chemistry Approaches: Traditional chemical synthesis often involves harsh reagents and generates significant waste, posing environmental concerns. researchgate.net Future research will likely explore more sustainable methods.

Biotechnological Production: A promising future direction is to move away from purely chemical synthesis towards biotechnological methods. nih.gov Advances in synthetic biology and metabolic engineering offer the potential to produce this compound and its derivatives in microbial systems like bacteria or yeast. researchgate.netnih.gov These approaches could provide a more sustainable and economically viable source of the compound, overcoming the limitations of both chemical synthesis and extraction from natural, often scarce, sources. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Mytiloxanthin

Chromatographic Techniques for Isolation and Purity Assessment

The isolation and purification of mytiloxanthin from natural sources are critical first steps for its characterization. Chromatographic techniques are indispensable for separating this carotenoid from complex mixtures and assessing its purity. iipseries.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for carotenoid analysis, valued for its high resolution, sensitivity, and versatility. mdpi.comcreative-proteomics.com Reversed-phase HPLC, often utilizing C18 or C30 columns, is particularly effective for separating carotenoids based on their hydrophobicity. mdpi.comresearchgate.net The choice of mobile phase, typically a mixture of organic solvents, is optimized to achieve the best separation of this compound from other pigments. researchgate.net Isocratic or gradient elution methods can be employed to enhance resolution. chromatographyonline.com

Thin-Layer Chromatography (TLC) serves as a valuable tool for the preliminary analysis and purification of this compound. globalresearchonline.netajprd.com It is a cost-effective and rapid method to monitor the progress of extraction and fractionation. globalresearchonline.net Different adsorbent materials and solvent systems can be tested to find the optimal conditions for separating this compound before scaling up to column chromatography or preparative HPLC. researchgate.netglobalresearchonline.net

Column Chromatography is frequently used for the large-scale purification of this compound. iipseries.org Normal-phase column chromatography, with a polar stationary phase like silica (B1680970) gel, can effectively separate carotenoids based on their polarity. iipseries.org The selection of the appropriate solvent system as the mobile phase is crucial for achieving high purity. ajprd.com

Gas Chromatography (GC) can also be used for the analysis of carotenoids, although it often requires derivatization to increase the volatility of the compounds. creative-proteomics.com While less common than HPLC for carotenoid analysis, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide quantitative and structural information. creative-proteomics.com

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Principle | Common Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com | Quantification and purification of this compound. mdpi.com | Column type (e.g., C18, C30), mobile phase composition, flow rate, detection wavelength. mdpi.comresearchgate.net |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on differential migration with a solvent. globalresearchonline.net | Rapid purity assessment and method development. globalresearchonline.net | Adsorbent type (e.g., silica gel), solvent system, visualization method. globalresearchonline.net |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid adsorbent packed in a column. iipseries.org | Large-scale isolation and purification. ajprd.com | Adsorbent, mobile phase composition, column dimensions. ajprd.com |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. researchgate.net | Analysis of volatile derivatives of this compound. creative-proteomics.com | Column type, temperature program, carrier gas flow rate, detector type. researchgate.net |

Spectroscopic Methods for Structural Elucidation

Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is employed to determine its intricate molecular structure. scribd.comjchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.comebsco.comsigmaaldrich.com It is arguably the most definitive method for elucidating the complete structure of organic compounds like this compound. zu.edu.pk

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, reveals the chemical environment of each proton and carbon atom in the molecule. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms and piecing together the molecular structure. wikipedia.org The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, which is vital for determining the stereochemistry of the molecule. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. scribd.comjchps.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov

Ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used for carotenoids. creative-proteomics.com The fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to identify characteristic functional groups and substructures within the this compound molecule. iupac.orgkagoshima-u.ac.jp Coupling liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful approach, allowing for the separation of isomers and their individual mass spectrometric analysis. researchgate.nethnxb.org.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of carotenoids. technologynetworks.comwikipedia.org The long system of conjugated double bonds in the this compound structure gives rise to characteristic strong absorption bands in the visible region of the electromagnetic spectrum. creative-proteomics.comazooptics.com

The wavelength of maximum absorption (λmax) and the shape of the absorption spectrum provide a "fingerprint" that can be used to identify this compound and distinguish it from other carotenoids. wikipedia.orgazooptics.com The Beer-Lambert law can be applied to determine the concentration of this compound in a solution. wikipedia.orgdenovix.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a specialized technique that provides information about the stereochemistry or chirality of a molecule. nih.govwikipedia.org It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org

For a chiral molecule like this compound, the CD spectrum can reveal details about its absolute configuration and conformation in solution. creative-proteomics.comharvard.edu When a carotenoid binds to a protein, an induced CD spectrum can also be observed, providing insights into the nature of the carotenoid-protein interaction. nih.govresearchgate.net

Table 2: Spectroscopic Data for this compound

| Technique | Information Provided | Typical Observations for Carotenoids |

| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. mdpi.comwikipedia.org | Complex spectra with signals in the olefinic and aliphatic regions. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, and structural fragments. creative-proteomics.comscribd.com | A molecular ion peak corresponding to the mass of this compound and characteristic fragmentation patterns. |

| Ultraviolet-Visible (UV-Vis) | Presence of conjugated double bond system and concentration. technologynetworks.comwikipedia.org | Strong absorption in the visible range (typically 400-500 nm) with a characteristic fine structure. azooptics.com |

| Circular Dichroism (CD) | Chirality, absolute configuration, and conformation. nih.govwikipedia.org | A specific CD spectrum indicating the three-dimensional arrangement of the molecule. |

Advanced Characterization Methodologies in Carotenoid Research

The field of carotenoid research is continually evolving, with new and advanced methodologies being developed to overcome the challenges associated with these complex molecules. The inherent instability and hydrophobicity of carotenoids like this compound necessitate sophisticated approaches for their analysis. researchgate.net

Modern analytical strategies often involve the coupling of multiple techniques, such as HPLC-DAD-MS (High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry), to provide comprehensive information in a single analysis. mdpi.com This hyphenated approach allows for the simultaneous acquisition of chromatographic separation, UV-Vis spectra, and mass spectrometric data, greatly enhancing the confidence in compound identification.

Advanced extraction techniques, such as supercritical fluid extraction (SFE) and ultrasound-assisted extraction (UAE), are being explored as greener and more efficient alternatives to traditional solvent extraction methods for isolating carotenoids. readersinsight.net These methods can help to minimize degradation and preserve the integrity of the this compound molecule during the extraction process. readersinsight.net

Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, are increasingly being used in conjunction with experimental spectroscopic data to aid in structure elucidation and to predict spectroscopic properties. nih.gov These advanced tools provide a powerful synergy with traditional analytical techniques for the comprehensive characterization of this compound and other carotenoids.

Mechanistic Investigations of Mytiloxanthin S Biological Activities Non Clinical

Antioxidant Mechanisms and Oxidative Stress Mitigation (in vitro)

Mytiloxanthin demonstrates significant antioxidant capabilities through various in vitro assays, effectively counteracting oxidative stress by neutralizing reactive oxygen species.

This compound has shown potent activity in quenching singlet oxygen, a highly reactive form of oxygen that can cause cellular damage. Studies have revealed that this compound's ability to quench singlet oxygen is comparable to that of astaxanthin (B1665798), a well-established antioxidant. researchgate.netmdpi.comresearchgate.net Specifically, this compound exhibited a quenching activity of 61.6%, nearly identical to astaxanthin's 61.0%. mdpi.comresearchgate.net This high level of activity is attributed to this compound's molecular structure, which includes an 11-conjugated-double-bond polyene system with both an acetylenic and a carbonyl group. mdpi.com This extended system of conjugated double bonds is a key feature that enhances its singlet oxygen quenching capacity. researchgate.net

Table 1: Singlet Oxygen Quenching Activity of this compound and Other Carotenoids

| Compound | Singlet Oxygen Quenching Activity (%) |

| This compound | 61.6 |

| Astaxanthin | 61.0 |

| Fucoxanthin (B1674175) | - |

| β-carotene | - |

Data sourced from Maoka et al. mdpi.comresearchgate.net

Research has highlighted this compound's exceptional ability to scavenge hydroxyl radicals, one of the most damaging free radicals. mdpi.comresearchgate.net Impressively, its scavenging activity for hydroxyl radicals has been shown to be markedly higher than that of astaxanthin. mdpi.comresearchgate.net In one study, this compound demonstrated a hydroxyl radical scavenging effect of 66.4% of the control group, whereas astaxanthin showed an effect of 96.1% under the same experimental conditions, indicating a significantly stronger scavenging capacity for this compound. researchgate.net

Table 2: Hydroxyl Radical Scavenging Activity of this compound vs. Astaxanthin

| Compound | Hydroxyl Radical Scavenging Activity (% of control group) |

| This compound | 66.4 |

| Astaxanthin | 96.1 |

Data indicates the percentage of remaining hydroxyl radicals compared to a control group, with a lower percentage signifying higher scavenging activity. Sourced from Maoka et al. researchgate.net

This compound effectively inhibits lipid peroxidation, the oxidative degradation of lipids. researchgate.netmdpi.com This process can lead to cell membrane damage and the formation of harmful byproducts. In comparative studies, this compound demonstrated a more potent inhibitory effect on lipid peroxidation than astaxanthin, fucoxanthin, and β-carotene. researchgate.net At a concentration of 167 µM, this compound inhibited the formation of lipid hydroperoxides to 20%, compared to 24% for astaxanthin, 32% for fucoxanthin, and 38% for β-carotene. researchgate.net The robust inhibitory activity of this compound on lipid peroxidation is linked to its long conjugated polyene system. mdpi.com

Table 3: Inhibition of Lipid Peroxidation by Various Carotenoids

| Compound (at 167 µM) | Formation of Lipid Hydroperoxide (%) |

| This compound | 20 |

| Astaxanthin | 24 |

| Fucoxanthin | 32 |

| β-carotene | 38 |

Data sourced from Maoka et al. researchgate.net

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are products of normal cellular metabolism and can be beneficial in signaling pathways. However, their overproduction leads to oxidative and nitrosative stress, causing damage to cellular components like lipids, proteins, and nucleic acids. researchgate.netfrontiersin.org ROS include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, while RNS include nitric oxide and peroxynitrite. nih.gove-dmj.org The interaction between ROS and RNS can create a state of nitro-oxidative stress. frontiersin.org

While direct studies on this compound's interaction with a broad spectrum of RNS are limited, its potent scavenging of key ROS like singlet oxygen and hydroxyl radicals suggests a significant role in mitigating the initial stages of oxidative damage that can contribute to the formation of more complex reactive species. mdpi.comresearchgate.net The antioxidant mechanisms of carotenoids often involve the quenching of these highly reactive species, thereby preventing the propagation of damaging chain reactions. zu.edu.pk

Cellular and Molecular Mechanisms (in vitro studies)

The effects of this compound at the cellular and molecular level have been explored, particularly in the context of cell health and disease.

While direct research on this compound's effect on cancer cell viability and proliferation is not extensively detailed in the provided search results, inferences can be drawn from studies on its precursor, fucoxanthin, and other related carotenoids like astaxanthin.

Fucoxanthin has been shown to inhibit cell viability and proliferation in various cancer cell lines. mdpi.commdpi.com For instance, it demonstrated a dose-dependent decrease in the viability of triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468). mdpi.com Given that this compound is a metabolite of fucoxanthin with enhanced antioxidant properties, it is plausible that it could exhibit similar or even more potent effects on cancer cells. researchgate.netmdpi.com

Furthermore, astaxanthin, a structurally similar carotenoid, has been found to suppress the viability and proliferation of human gastric cancer cell lines in a dose-dependent manner. nih.gov It has also been shown to reduce the proliferation and migration of breast cancer cells. nih.gov These findings for related carotenoids suggest a potential avenue for future research into the specific effects of this compound on cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation

While direct studies on this compound's role in apoptosis and cell cycle modulation are limited, research on related marine carotenoids, particularly halocynthiaxanthin (B1249320), provides significant insights. Halocynthiaxanthin, a structurally similar carotenoid, has been shown to induce apoptosis and inhibit the growth of human malignant tumor cells. aacrjournals.orgaacrjournals.org

In human leukemia (HL-60), breast cancer (MCF-7), and colon cancer (Caco-2) cell lines, halocynthiaxanthin has demonstrated potent antiproliferative effects by inducing apoptosis. capes.gov.br Treatment of HL-60 cells with halocynthiaxanthin led to a significant increase in DNA fragmentation, a key indicator of apoptosis. capes.gov.br This process was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2. capes.gov.br

Furthermore, studies on colorectal cancer DLD-1 cells revealed that halocynthiaxanthin can sensitize these cells to Tumor Necrosis Factor–Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. aacrjournals.orgnih.gov While either halocynthiaxanthin or TRAIL alone had minimal apoptotic effects, their combination drastically increased apoptosis, characterized by nuclear condensation and fragmentation. aacrjournals.orgnih.gov The mechanism for this synergistic effect involves the upregulation of the TRAIL receptor, Death Receptor 5 (DR5). aacrjournals.orgnih.gov

The table below summarizes the effects of halocynthiaxanthin on various cancer cell lines.

| Cell Line | Cancer Type | Effect | Mechanism of Action |

| HL-60 | Human Leukemia | Induces apoptosis, enhances DNA fragmentation. capes.gov.br | Decreased expression of Bcl-2. capes.gov.br |

| MCF-7 | Human Breast Cancer | Induces apoptosis. capes.gov.br | Not specified. |

| Caco-2 | Human Colon Cancer | Induces apoptosis. capes.gov.br | Not specified. |

| DLD-1 | Colorectal Cancer | Sensitizes cells to TRAIL-induced apoptosis. aacrjournals.orgnih.gov | Upregulation of Death Receptor 5 (DR5). aacrjournals.orgnih.gov |

Anti-inflammatory Pathways

The anti-inflammatory properties of carotenoids are generally attributed to their ability to modulate key signaling pathways involved in inflammation. cambridge.org While specific studies on this compound are not extensively available, the mechanisms of other carotenoids like astaxanthin and β-carotene offer a representative model. A primary target for the anti-inflammatory action of carotenoids is the nuclear factor-kappa B (NF-κB) signaling pathway. cambridge.orgmdpi.com NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. cambridge.org

Carotenoids can suppress the activation of NF-κB, thereby inhibiting the downstream inflammatory cascade. mdpi.compnfs.or.kr For instance, astaxanthin has been shown to inhibit the activity of IκB kinase, the enzyme complex responsible for activating NF-κB. nih.gov This action prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α and IL-1β. nih.gov Similarly, β-carotene has been observed to inhibit NF-κB activation, leading to a reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cyclooxygenase-2 (COX-2). pnfs.or.kr

Another important anti-inflammatory mechanism of carotenoids involves the mitogen-activated protein kinase (MAPK) signaling pathways. pnfs.or.krnih.gov These pathways are also involved in the production of inflammatory cytokines. Astaxanthin has been demonstrated to reduce the release of inflammatory cytokines by modulating the MAPK pathway. pnfs.or.krnih.gov

The general anti-inflammatory mechanisms of carotenoids are summarized below:

| Pathway | Effect of Carotenoids | Downstream Consequences |

| NF-κB Signaling | Inhibition of NF-κB activation. cambridge.orgmdpi.com | Decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and inflammatory enzymes (e.g., COX-2, iNOS). mdpi.compnfs.or.kr |

| MAPK Signaling | Modulation of MAPK pathways. pnfs.or.krnih.gov | Reduced production and release of inflammatory cytokines. pnfs.or.kr |

| Nrf2 Pathway | Activation of the Nrf2 pathway. mdpi.com | Increased expression of antioxidant enzymes, contributing to the resolution of inflammation. mdpi.com |

Neuroprotective Mechanisms

Marine carotenoids are recognized for their potential neuroprotective activities, largely stemming from their potent antioxidant and anti-inflammatory properties. researchgate.net Oxidative stress and neuroinflammation are key contributors to neuronal damage. researchgate.net By mitigating these processes, carotenoids can promote neurogenesis and synaptogenesis, thereby exerting a neuroprotective effect. researchgate.net

In vitro and animal models have demonstrated the neuroprotective effects of various carotenoids. For example, astaxanthin has shown the ability to reduce oxidative stress in neuronal cells and protect against neuron loss in models of brain injury. nih.govnih.gov It can also modulate microglial activation, which is crucial for protecting neuronal integrity, especially during aging. nih.gov Fucoxanthin, a precursor to this compound, has been found to reduce oxidative stress in hippocampal neurons and increase neuron survival in traumatic brain injury models. semanticscholar.org

The proposed neuroprotective mechanisms of marine carotenoids include:

Reduction of Oxidative Stress: Carotenoids can scavenge free radicals and reduce the generation of reactive oxygen species (ROS), preventing H2O2-mediated apoptosis. nih.govsemanticscholar.org

Anti-inflammatory Action: They can inhibit the production of pro-inflammatory cytokines in the central nervous system. semanticscholar.org

Anti-apoptotic Effects: Carotenoids can prevent mitochondrial impairment and regulate the ratio of anti-apoptotic to pro-apoptotic proteins. nih.govsemanticscholar.org

Promotion of Neurogenesis: There is emerging evidence that some carotenoids may promote the proliferation of progenitor cells and enhance neurogenesis. nih.gov

In Vivo Studies in Animal Models

Oxidative Stress Markers

In vivo studies in animal models are crucial for understanding the physiological effects of compounds like this compound. While specific studies on this compound are limited, research on other carotenoids provides a framework for the expected outcomes on oxidative stress markers. Commonly used biomarkers to assess oxidative stress in animal models include malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). google.comfrontiersin.org

For instance, in a mouse model of ovarian oxidative stress induced by hydrogen peroxide, the levels of these markers were used to validate the model. frontiersin.org In studies with other carotenoids, administration has been shown to decrease levels of MDA and increase the activities of antioxidant enzymes in various tissues. mdpi.com For example, rats fed with fucoxanthin exhibited decreased levels of oxidative stress markers and increased activities of antioxidant enzymes. mdpi.com These findings suggest that this compound, as a potent antioxidant, would likely modulate these markers in a similar fashion in animal models of oxidative stress.

Commonly measured oxidative stress markers in animal models are listed in the table below.

| Marker | Type | Indication |

| Malondialdehyde (MDA) | Non-enzymatic | Lipid peroxidation. google.com |

| Isoprostanes | Non-enzymatic | ROS-mediated lipid peroxidation. google.com |

| Superoxide Dismutase (SOD) | Enzymatic | Defense against superoxide radicals. frontiersin.orgmdpi.com |

| Catalase (CAT) | Enzymatic | Decomposition of hydrogen peroxide. frontiersin.orgmdpi.com |

| Glutathione Peroxidase (GSH-Px) | Enzymatic | Reduction of hydrogen peroxide and lipid hydroperoxides. frontiersin.org |

| Total Oxidant Status (TOS) | Non-enzymatic | Overall oxidative load. mdpi.com |

| Total Antioxidant Capacity (TAC) | Non-enzymatic | Overall antioxidant defense. mdpi.com |

Inflammatory Responses

Animal models are widely used to evaluate the anti-inflammatory activity of various compounds. ijpsr.com These models often involve inducing a localized inflammatory response and then measuring the effect of the test compound on inflammation markers. Common models include carrageenan-induced paw edema in rats and mice, and lipopolysaccharide (LPS)-induced inflammation. dergipark.org.tr

Reproductive and Developmental Roles

Carotenoids, in general, play significant roles in the reproduction and development of various animal species. nih.govresearchgate.net They are often mobilized to the gonads during sexual maturation and are believed to be important for fertility and embryonic development. researchgate.net In females, carotenoids and their derivatives regulate processes like folliculogenesis and oogenesis and can improve fertility by reducing the risk of embryonic mortality. nih.govresearchgate.net In males, retinol (B82714) and retinoic acid, which are derived from certain carotenoids, are crucial for spermatogenesis. nih.govresearchgate.net

Carotenoids also act as antioxidants, protecting reproductive tissues from damage by free radicals. globalseafood.org For example, in the shrimp Litopenaeus vannamei, carotenoids like astaxanthin and beta-carotene (B85742) play a role in modulating maturation and serve as precursors to retinoids, which are essential for growth and development. globalseafood.org While direct in vivo evidence for this compound's specific role in reproduction is not available, its potent antioxidant activity suggests it could contribute to protecting reproductive cells and tissues from oxidative stress, a function observed for other carotenoids like astaxanthin. researchgate.net

Structure Activity Relationship Sar Studies of Mytiloxanthin

Influence of Polyene Chain Length and Conjugation System on Bioactivity

The defining characteristic of carotenoids is their long polyene chain of conjugated double bonds, which is the primary site of their antioxidant activity. The length and nature of this system in mytiloxanthin are crucial determinants of its bioactivity. This compound possesses a long polyene system with 11 conjugated double bonds. researchgate.netmdpi.commdpi.com This extended system of alternating single and double bonds allows for the delocalization of electrons across the molecule, which is key to its ability to quench reactive oxygen species.

Research indicates that the singlet oxygen-quenching activity of carotenoids is dependent on the number of conjugated double bonds. researchgate.netnih.gov this compound's precursor, fucoxanthin (B1674175), has only nine conjugated double bonds and shows minimal singlet oxygen-quenching activity. researchgate.netnih.gov In contrast, the 11-conjugated-double-bond system in this compound is thought to be the reason for its strong quenching activity for singlet oxygen. researchgate.netmdpi.com This longer conjugated polyene system is also credited with its strong inhibitory activity against lipid peroxidation. researchgate.netnih.govnih.gov The ability of the polyene chain to scavenge free radicals is a fundamental characteristic of carotenoids. nih.gov

Role of Unique Functional Groups

A distinguishing feature of this compound is its unique cyclopentyl enolic β-diketone group. researchgate.netmdpi.comnovapublishers.com This five-membered ring structure is conjugated to the polyene chain. novapublishers.com The presence of β-diketones is known to result in keto-enol tautomerism, where the equilibrium is often shifted toward the stable enol form, which can form a six-membered resonance structure. icm.edu.pl It has been suggested that this enolic β-diketone group in this compound may contribute to its anti-oxidative activity, drawing a parallel to the 3-hydroxy-4-keto-β-end group found in the potent antioxidant astaxanthin (B1665798). researchgate.netmdpi.com β-Diketones are recognized as valuable substrates in various chemical syntheses and their complexes are used in healthcare. icm.edu.plresearchgate.net

This compound's molecular structure includes both an acetylenic (triple) bond and a carbonyl group as part of its conjugated polyene system. researchgate.netmdpi.commdpi.com The presence of functional groups like carbonyls in carotenoids is known to enhance their antioxidant effects. researchgate.netnih.govnih.govmdpi.com Specifically, the combination of the 11-conjugated-double-bond polyene system with an acetylenic and a carbonyl group is believed to increase this compound's antioxidant activity. mdpi.com This structural arrangement contributes to its strong inhibitory effect on lipid peroxidation. nih.gov

Stereochemical Configuration and its Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of compounds, as it affects how a molecule interacts with biological targets like enzymes and receptors. numberanalytics.combasicmedicalkey.com Natural products are typically biosynthesized as single, pure enantiomers, and different stereoisomers of a molecule can exhibit vastly different biological effects. nih.govinnovareacademics.in

The absolute configuration of naturally occurring this compound has been determined to be (3R,3′S,5′R). mdpi.com While specific studies exhaustively detailing how this exact configuration impacts its bioactivity compared to other stereoisomers are limited, the principles of stereochemistry dictate that this specific spatial arrangement is crucial for its biological function. numberanalytics.combasicmedicalkey.com Any change in the stereocenters at positions 3, 3', and 5' would result in a different molecule (a diastereomer or enantiomer) with potentially altered or diminished biological activity. basicmedicalkey.com Therefore, the defined (3R,3′S,5′R) configuration is integral to the potent antioxidant activities observed for this compound.

Comparative SAR with Related Carotenoids (e.g., Fucoxanthin, Astaxanthin)

Comparing the structure and activity of this compound with related, well-studied carotenoids like its precursor fucoxanthin and the powerful antioxidant astaxanthin provides valuable SAR insights.

This compound is a metabolite of fucoxanthin, and the structural changes during this conversion lead to a significant enhancement of antioxidant activity. mdpi.comnih.gov Fucoxanthin has a shorter polyene chain (nine conjugated double bonds), an allenic bond, and an epoxide group. nih.govmdpi.com this compound, in contrast, has a longer 11-conjugated-double-bond system, an acetylenic bond, and a unique cyclopentyl enolic β-diketone group. mdpi.commdpi.com This results in this compound exhibiting far superior singlet oxygen quenching and hydroxyl radical scavenging activity compared to fucoxanthin, which shows little to no activity in these areas under certain experimental conditions. researchgate.netnih.gov

When compared to astaxanthin, this compound demonstrates comparable, and in some cases superior, antioxidant capabilities. This compound's singlet oxygen quenching activity (61.6%) is nearly identical to that of astaxanthin (61.0%). researchgate.netmdpi.com However, its hydroxyl radical scavenging activity was found to be markedly higher than that of astaxanthin. researchgate.netnih.govnih.gov Furthermore, this compound shows a slightly stronger inhibitory effect on lipid peroxidation than astaxanthin. researchgate.netnih.govmdpi.comnih.gov

These differences in activity can be attributed to their distinct structural features. Astaxanthin's activity is largely due to the two keto and two hydroxyl groups on its β-ionone rings. This compound's potency stems from its unique combination of an extended 11-conjugated double bond system, a cyclopentyl enolic β-diketone group, an acetylenic group, and three hydroxyl groups. researchgate.netmdpi.com This comparison underscores that while both are potent antioxidants, the specific nature and arrangement of their functional groups and conjugated systems fine-tune their biological activities.

Interactive Data Table: Comparative Antioxidant Activity

The table below summarizes the comparative antioxidant activities of this compound and related carotenoids based on published research findings.

| Carotenoid | Singlet Oxygen Quenching (% of control) | Hydroxyl Radical Scavenging (% of control) | Lipid Peroxidation Inhibition (% formation of LOOH) | Key Structural Features |

| This compound | 61.6% researchgate.net | 66.4% nih.gov | ~20% mdpi.comnih.gov | 11 conjugated double bonds, enolic β-diketone, acetylenic group, 3 -OH groups researchgate.netmdpi.com |

| Astaxanthin | 61.0% researchgate.net | 96.1% nih.gov | ~24% mdpi.comnih.gov | 2 keto groups, 2 -OH groups on β-ionone rings researchgate.net |

| Fucoxanthin | 99.5% (inactive) researchgate.net | Inactive nih.gov | ~32% mdpi.comnih.gov | 9 conjugated double bonds, allenic bond, epoxide group nih.govmdpi.com |

| β-Carotene | --- | --- | ~38% mdpi.comnih.gov | Hydrocarbon polyene chain, no oxygen functional groups researchgate.net |

Q & A

Q. What computational approaches predict this compound’s interactions with biological targets?

- Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) to model binding affinities. Cross-validate with in vitro assays (e.g., surface plasmon resonance) and mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.